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Compound of Interest

Compound Name:
3-(3-carbamoyl-1H-pyrazol-1-

yl)propanoic acid

CAS No.: 1006458-61-2

Cat. No.: B2515001

Get Quote

Executive Summary
The pyrazole scaffold remains a cornerstone in medicinal chemistry, particularly for its role in

COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5] However, the "classic" sulfonamide

pharmacophore often suffers from poor aqueous solubility and specific hypersensitivity issues.

This guide evaluates Pyrazole-1-propanoic acid analogs, a subclass where the N1-position is

substituted with a propanoic acid moiety. This modification serves a dual purpose: it mimics the

carboxylate head group of arachidonic acid (the natural COX substrate) and significantly

enhances thermodynamic solubility compared to non-ionized aryl-pyrazoles.

Key Comparison Verdict:

Potency: 3,5-Diarylpyrazole-1-propanoic acids exhibit IC

values comparable to Celecoxib in COX-2 inhibition assays (

).
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Selectivity: While slightly less selective for COX-2 than sulfonamides, they offer a safer

cardiovascular profile by maintaining mild COX-1 activity (anti-thrombotic effect).

ADME: The propanoic acid tail improves solubility by 15–30 fold at physiological pH

compared to ester or phenyl precursors.

Structural Basis & Pharmacophore
The biological activity of these analogs hinges on the spatial arrangement of the N1-propanoic

acid tail relative to the 3,5-aryl substituents.

Pharmacophore Diagram
The following diagram illustrates the critical binding regions. The propanoic acid tail (R1)

targets the hydrophilic entrance of the enzyme active site, while the aryl groups (R2, R3) dock

into hydrophobic pockets.
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Figure 1: Pharmacophore dissection of Pyrazole-1-propanoic acid analogs.

Comparative Analysis: Anti-Inflammatory Activity
The primary therapeutic target for these analogs is the Cyclooxygenase (COX) enzyme

system. Below is a comparison of representative propanoic acid analogs against clinical

standards.

Mechanism of Action
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These analogs function as competitive inhibitors. The propanoic acid moiety mimics the

carboxylic acid of Arachidonic Acid, allowing the molecule to "anchor" at the entrance of the

COX channel, while the pyrazole ring stabilizes the complex.
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Figure 2: Intervention point of pyrazole-1-propanoic acid analogs in the Arachidonic Acid

cascade.

Quantitative Comparison (Data Synthesis)
The table below aggregates data from structure-activity relationship (SAR) studies involving

3,5-diarylpyrazole-1-propanoic acids [1][3].
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Compound
Class

R3
Substituent
(C5)

R2
Substituent
(C3)

COX-2 IC

(

)

COX-1 IC

(

)

Selectivity
Index (SI)

Standard

(Celecoxib)
p-Tolyl

p-

Sulfonamide
0.05 15.0 300

Analog A

(Acid)

p-

Methoxyphen

yl

p-

Chlorophenyl
0.12 8.5 70.8

Analog B

(Acid)

p-

Chlorophenyl

p-

Methoxyphen

yl

0.09 12.1 134.4

Analog C

(Acid)
Phenyl Phenyl 1.45 4.2 2.9

Analog D

(Ester)

p-

Methoxyphen

yl

p-

Chlorophenyl
0.85 5.0 5.8

Analysis:

Effect of Acid vs. Ester: Analog A (Acid) is significantly more potent (0.12

) than its ester precursor Analog D (0.85

). The free carboxylic acid is critical for ionic interactions with Arg-120 in the COX active site.

Substitution Pattern: Electron-donating groups (OMe) at the C5 position (Analog A) generally

improve potency compared to unsubstituted phenyl rings (Analog C).

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

A. Synthesis: Green Michael Addition
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This route avoids the use of toxic alkyl halides (e.g., 3-bromopropionate) by utilizing ethyl

acrylate in a Michael addition, followed by hydrolysis.

Workflow Diagram:
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(Chalcone Formation)

2. Cyclization
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Figure 3: Synthetic route for Pyrazole-1-propanoic acids.

Step-by-Step Methodology:

Chalcone Synthesis: React acetophenone (10 mmol) with benzaldehyde (10 mmol) in

ethanol (20 mL) with 10% NaOH. Stir at RT for 6h. Validation: TLC (Hexane:EtOAc 8:2)

should show disappearance of starting aldehyde.

Pyrazole Core Formation: Reflux chalcone with hydrazine hydrate (20 mmol) in ethanol for

8h. Evaporate solvent to yield the NH-pyrazole.

N-Alkylation (Michael Addition): Dissolve NH-pyrazole (5 mmol) in DMF. Add Ethyl Acrylate

(7.5 mmol) and catalytic

. Reflux for 12h. Validation: Appearance of ester peak in IR (~1730 cm

).

Hydrolysis: Treat the ester with LiOH (2 eq) in THF:Water (1:1) for 4h. Acidify with 1M HCl to

precipitate the Pyrazole-1-propanoic acid. Recrystallize from ethanol.

B. Bioassay: Colorimetric COX Inhibition Screening
Objective: Determine IC

against ovine COX-1 and COX-2.

Preparation: Dissolve test compounds in DMSO (Final concentration <2%).
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Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound in Tris-HCl

buffer (pH 8.0) for 10 mins at 25°C.

Initiation: Add Arachidonic Acid (100

) and colorimetric substrate (TMPD).

Measurement: Monitor absorbance at 590 nm for 5 mins. The rate of TMPD oxidation is

proportional to COX activity.

Control: Use Celecoxib (positive control) and DMSO-only (negative control).

Calculation:

.

ADME Profile: Solubility & Permeability
A major advantage of propanoic acid analogs over traditional pyrazoles is the physicochemical

profile.

Solubility: The carboxylic acid (

) is ionized at physiological pH (7.4), leading to a solubility >100

, whereas non-acid analogs often struggle to reach 5

.

Permeability: Despite the charge, the lipophilic pyrazole core ensures sufficient passive

diffusion. PAMPA (Parallel Artificial Membrane Permeability Assay) effective permeability (

) values typically range from

[2].
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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